Prolonged Serum Half-Life Enables Less Frequent Dosing vs. Cephalexin and Cephradine
Cefadroxil demonstrates a significantly longer elimination half-life compared to cephalexin and cephradine, directly impacting dosing frequency and potential for clinical efficacy [1]. In a comparative human clinical pharmacology study, cefadroxil's half-life was approximately 1.4–2.6 hours, compared to 0.7–1.1 hours for cephalexin and ~1 hour for cephradine [2]. This difference translates into a greater area under the serum concentration-time curve (AUC), with cefadroxil exhibiting a 50-100% greater AUC than cephalexin or cephradine at equivalent oral doses [3]. A 2024 PK/PD study in children with musculoskeletal infections confirmed a cefadroxil half-life of 1.61 hours versus 1.10 hours for cephalexin, supporting twice-daily dosing for cefadroxil versus three times daily for cephalexin to achieve comparable pharmacodynamic targets against MSSA [4].
| Evidence Dimension | Serum elimination half-life |
|---|---|
| Target Compound Data | 1.61 hours (children); 1.4-2.6 hours (adults) |
| Comparator Or Baseline | Cephalexin: 1.10 hours (children); 0.7-1.1 hours (adults); Cephradine: ~1 hour |
| Quantified Difference | Cefadroxil half-life is approximately 46-73% longer than cephalexin |
| Conditions | Population PK analysis in children aged 6 months to 18 years with musculoskeletal infections; Adult healthy volunteer studies |
Why This Matters
The longer half-life directly enables less frequent dosing (once or twice daily vs. three to four times daily), which can improve patient adherence, reduce total daily drug exposure, and lower procurement and administration costs in clinical and industrial settings.
- [1] Pfeffer M, Jackson A, Ximenes J, et al. Comparative human oral clinical pharmacology of cefadroxil, cephalexin, and cephradine. Infection. 1980;8(Suppl 5):S554-S559. View Source
- [2] RxReasoner. Cefadroxil Pharmacology. RxReasoner Database. View Source
- [3] Tanrisever B, Santella PJ. Cefadroxil. A review of its antibacterial, pharmacokinetic and therapeutic properties in comparison with cephalexin and cephradine. Drugs. 1986;32(Suppl 3):1-16. View Source
- [4] Weis M, Thompson E, Lee J, et al. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrob Agents Chemother. 2024;68(5):e00182-24. View Source
